molecular formula C10H7ClFNO B2873193 3-Chloro-6-fluoro-1-methoxyisoquinoline CAS No. 1443759-45-2

3-Chloro-6-fluoro-1-methoxyisoquinoline

Cat. No.: B2873193
CAS No.: 1443759-45-2
M. Wt: 211.62
InChI Key: SMCWFHMWYOVEGT-UHFFFAOYSA-N
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Description

3-Chloro-6-fluoro-1-methoxyisoquinoline is a chemical compound with the molecular formula C10H7ClFNO. It has a molecular weight of 211.62 . This compound is typically available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7ClFNO/c1-14-10-8-3-2-7 (12)4-6 (8)5-9 (11)13-10/h2-5H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found.

Scientific Research Applications

Chemosensing Applications

3-Chloro-6-fluoro-1-methoxyisoquinoline and related compounds show potential in chemosensing applications. For instance, a study on 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 demonstrated its selective response to Cd2+ ions, highlighting its utility in measuring Cd2+ concentrations in waste effluents and food products (Prodi et al., 2001).

Antitumor Agents

Derivatives of quinolines, including those with fluorine and methoxy groups, have shown significant antitumor activities. For example, a study on 2-phenylquinolin-4-ones revealed that these compounds displayed substantial cytotoxic activity against various tumor cell lines, making them promising candidates for anticancer drugs (Chou et al., 2010).

Photostability and UV Resistance

Substitution with a methoxy group at the 8 position in fluoroquinolines has been shown to significantly enhance stability under UV light irradiation, which is valuable for developing photostable pharmaceuticals and other chemical agents (Marutani et al., 1993).

Crystal Engineering

Fluorine substitution in isoquinolines, such as in 6-methoxy 1,2-diphenyl-1,2,3,4-tetrahydroisoquinoline, has been used in crystal engineering to study packing features in crystal lattices. These structures display various molecular motifs and interactions involving fluorine, providing insights into the role of organic fluorine in molecular packing (Choudhury et al., 2006).

Fluorescent Labeling and Sensing

6-Methoxy-4-quinolone, a compound structurally related to this compound, has demonstrated strong fluorescence in a wide pH range, making it an excellent candidate for fluorescent labeling in biomedical analysis. Its stability against light and heat enhances its applicability in various analytical techniques (Hirano et al., 2004).

Synthesis of Antibiotics

Halogenated quinolines, including derivatives of this compound, serve as key building blocks in the synthesis of antibiotics. Their synthesis from readily available precursors demonstrates their practical application in antimicrobial drug discovery (Flagstad et al., 2014).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .

Properties

IUPAC Name

3-chloro-6-fluoro-1-methoxyisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO/c1-14-10-8-3-2-7(12)4-6(8)5-9(11)13-10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCWFHMWYOVEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC(=CC2=CC(=N1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443759-45-2
Record name 3-chloro-6-fluoro-1-methoxyisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 125 mg (3.00 mmol) sodium in 40 mL MeOH was added 668 mg (3.00 mmol) 1,3-dichloro-6-fluoro-isoquinoline. The reaction mixture was stirred at 70° C. for 30 min. The solvent was removed by distillation and the residue diluted with ice water. The precipitate was filtered off, washed with water and dried.
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
668 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One

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